Liquiritin
Overview
Description
Liquiritin is a flavonoid compound derived from licorice . It is the 4’-O-glucoside of the flavanone liquiritigenin . The de novo biosynthesis of liquiritin in Saccharomyces cerevisiae using endogenous yeast metabolites as precursors and cofactors provides a possibility for the economical and sustainable production and application of licorice flavonoids .
Synthesis Analysis
Liquiritin accumulation in the aerial parts of Glycyrrhiza uralensis under salt stress has been observed. This accumulation is believed to be mediated by ABA signaling . De novo biosynthesis of liquiritin in Saccharomyces cerevisiae has also been reported .Chemical Reactions Analysis
The metabolic pathways of liquiritin include oxidation, reduction, deglycosylation, isomerization, methylation, glucuronidation, and sulfation . A study has also reported the isolation and purification of liquiritin from a crude extract of Glycyrrhiza uralensis Fisch .Physical And Chemical Properties Analysis
Liquiritin is a solid substance with a molecular weight of 418.394 g·mol−1 . It is soluble in DMSO .Scientific Research Applications
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Alzheimer’s Disease Research
- Liquiritin has been found to have potential applications in Alzheimer’s disease research . It has been shown to penetrate the blood-brain-barrier and display anti-Alzheimer’s disease effects .
- In one study, liquiritin was found to protect SH-SY5Y cells from oxygen and glucose deprivation/reoxygenation-induced damage by improving viability and reducing apoptosis, and oxidative stress .
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Antidepressant Research
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Antitumor Research
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Anti-Inflammatory Research
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Cardiovascular Protection Research
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Antitussive Research
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Hepatoprotection Research
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Skin Protective Research
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Biosynthesis Research
- Liquiritin has been studied for its potential in biosynthesis .
- De novo biosynthesis of liquiritin in Saccharomyces cerevisiae using endogenous yeast metabolites as precursors and cofactors, provides a possibility for the economical and sustainable production and application of licorice flavonoids through synthetic biology .
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Neuroprotection Research
- Liquiritin has been studied for its potential neuroprotective effects .
- It has been found to display neuroprotective effects, although the specific methods of application or experimental procedures were not detailed in the search results .
- The outcomes suggest that liquiritin could potentially be used in the treatment of nerve injury induced by cerebral ischemia/reperfusion, but more research is needed to confirm these findings and to understand the mechanisms involved .
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Biosynthesis Research
- Liquiritin has been studied for its potential in biosynthesis .
- De novo biosynthesis of liquiritin in Saccharomyces cerevisiae using endogenous yeast metabolites as precursors and cofactors, provides a possibility for the economical and sustainable production and application of licorice flavonoids through synthetic biology .
- The outcomes suggest that liquiritin could potentially be used in the field of synthetic biology, but more research is needed to confirm these findings and to understand the mechanisms involved .
Future Directions
Liquiritin has shown potential in relieving hypoxia/reoxygenation-induced disruption on the blood-brain barrier . Future studies will verify the role of these proteins in Liquiritin’s protective effects . Another study suggests that maintaining the integrity of the blood-brain barrier may emerge as a new therapeutic strategy .
properties
IUPAC Name |
(2S)-7-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-4-1-10(2-5-12)15-8-14(24)13-6-3-11(23)7-16(13)29-15/h1-7,15,17-23,25-27H,8-9H2/t15-,17+,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMKZLAVQYISIA-ZRWXNEIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203619 | |
Record name | Liquiritin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Liquiritin | |
CAS RN |
551-15-5 | |
Record name | Liquiritin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Liquiritoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Liquiritin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIQUIRITIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0O79T74CD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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